(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one
Description
The compound “(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one” is a structurally complex thiazolidinone derivative characterized by dual Z-configured imine and benzylidene substituents. Key structural features include:
- 4-Chloro-3-(trifluoromethyl)phenylimino group: This electron-withdrawing substituent enhances lipophilicity and metabolic stability, often improving bioavailability .
- 3-Fluorobenzylidene moiety: The fluorine atom at the meta position influences electronic distribution and may enhance binding affinity to biological targets through halogen bonding .
Crystallographic studies of analogous thiazolidinones (e.g., ) confirm the planar geometry of the thiazolidinone ring and the non-coplanar arrangement of substituents, which is critical for intermolecular interactions .
Properties
Molecular Formula |
C17H9ClF4N2OS |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9ClF4N2OS/c18-13-5-4-11(8-12(13)17(20,21)22)23-16-24-15(25)14(26-16)7-9-2-1-3-10(19)6-9/h1-8H,(H,23,24,25)/b14-7- |
InChI Key |
GOIDGHIFWCBUAJ-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloro-3-(trifluoromethyl)aniline with 3-fluorobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : The 4-Cl-3-CF3 group in the target compound likely enhances metabolic stability compared to compounds with simple phenyl () or methoxy groups (). This aligns with , where CF3-containing analogues showed superior anti-inflammatory activity .
- Thioxo vs.
- Benzylidene Diversity : The 3-F-benzylidene group in the target compound may confer better selectivity for kinase targets compared to 4-ethoxy-3-methoxy derivatives (), as fluorinated aromatics often improve binding to hydrophobic enzyme pockets .
Pharmacokinetic and Physicochemical Properties
- Synthetic Accessibility : The target compound’s synthesis may require stringent Z-selective conditions due to steric hindrance from the 3-CF3 group, unlike simpler derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
